molecular formula C11H15N3O B1531621 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol CAS No. 2098017-88-8

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B1531621
CAS No.: 2098017-88-8
M. Wt: 205.26 g/mol
InChI Key: CXXCPYLIBFOEQN-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol is a heterocyclic organic compound featuring a pyrrolidine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol typically involves the formation of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method includes the reaction of 2,4-dichloropyrimidine with a suitable pyrrolidine derivative under basic conditions. The reaction is often carried out in a solvent such as tetrahydrofuran (THF) with a base like triethylamine to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

    Oxidation: Formation of 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-one.

    Reduction: Formation of 1-(6-Cyclopropyl-1,2,3,4-tetrahydropyrimidin-4-yl)pyrrolidin-3-ol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
  • 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine

Uniqueness: 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific combination of the pyrrolidine and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-9-3-4-14(6-9)11-5-10(8-1-2-8)12-7-13-11/h5,7-9,15H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXCPYLIBFOEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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